2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione
Overview
Description
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.
Pharmacokinetics
Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier
Result of Action
Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline . The reaction is carried out in dioxane as a solvent under reflux conditions for about 5 hours . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)isoindoline-1,3-dione: Lacks the amino group, which may result in different reactivity and biological activity.
2-(4-Amino-2-methoxyphenyl)isoindoline-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and applications.
Uniqueness
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is unique due to the presence of both amino and ethoxy groups on the phenyl ring, which can influence its reactivity, solubility, and biological activity . These functional groups provide opportunities for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMBSOEQIOZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603906 | |
Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-52-6 | |
Record name | 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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